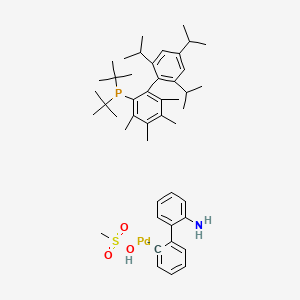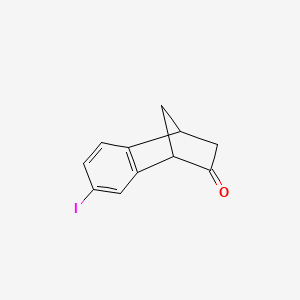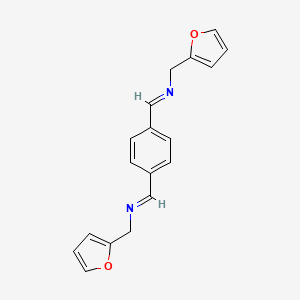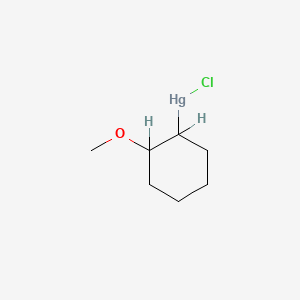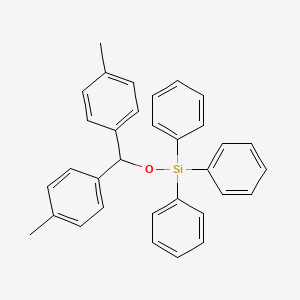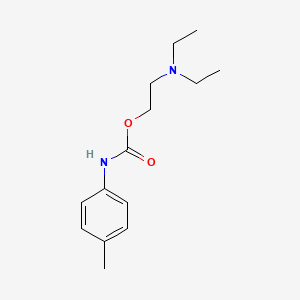
2-Diethylaminoethyl N-(P-tolyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethylaminoethyl N-(P-tolyl)carbamate is an organic compound with the molecular formula C14H22N2O2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl N-(P-tolyl)carbamate typically involves the reaction of p-tolyl isocyanate with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
p-Tolyl isocyanate+2-Diethylaminoethanol→2-Diethylaminoethyl N-(P-tolyl)carbamate
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Diethylaminoethyl N-(P-tolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
2-Diethylaminoethyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
作用机制
The mechanism of action of 2-Diethylaminoethyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
2-Diethylaminoethyl N-(M-tolyl)carbamate: Similar in structure but with a meta-tolyl group instead of a para-tolyl group.
2-Dimethylaminoethyl N-(P-tolyl)carbamate: Similar but with dimethylaminoethyl instead of diethylaminoethyl.
2-Diethylaminoethyl N-(P-chlorophenyl)carbamate: Similar but with a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
2-Diethylaminoethyl N-(P-tolyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
107150-30-1 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14(17)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
InChI 键 |
XOAUJURPOOZDDB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


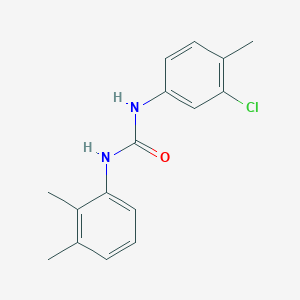

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)


